molecular formula C7H6F2O3S B2839753 Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate CAS No. 181313-01-9

Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate

Cat. No.: B2839753
CAS No.: 181313-01-9
M. Wt: 208.18
InChI Key: KKKGZVXRIRAAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate: is a compound of significant interest in the field of organic chemistry. It features a thiophene ring, which is a sulfur-containing heterocycle, substituted with a difluoromethyl group, a hydroxyl group, and a carboxylate ester. The presence of the difluoromethyl group imparts unique chemical properties, making this compound valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of a thiophene precursor. This can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxythiophene-2-carboxylate
  • Methyl 5-(trifluoromethyl)-3-hydroxythiophene-2-carboxylate
  • Methyl 5-(chloromethyl)-3-hydroxythiophene-2-carboxylate

Uniqueness

Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs . This makes it particularly valuable for applications requiring enhanced performance and specificity.

Properties

IUPAC Name

methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3S/c1-12-7(11)5-3(10)2-4(13-5)6(8)9/h2,6,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKGZVXRIRAAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.